molecular formula C30H44N6O B1150166 UNC3133

UNC3133

Cat. No.: B1150166
M. Wt: 504.723
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNC3133 is a potent and selective small-molecule inhibitor of Mer tyrosine kinase (MerTK), a receptor tyrosine kinase implicated in oncogenic signaling and immune evasion in cancer. MerTK is overexpressed in various malignancies, including leukemia, melanoma, and solid tumors, where it promotes tumor cell survival, chemoresistance, and immunosuppression . This compound exhibits nanomolar inhibitory activity against MerTK (IC50 = 3.0 nM) with moderate selectivity over related TAM family kinases (Axl IC50 = 17 nM; Tyro3 IC50 = 3.31 nM) and FLT3 (IC50 = 6.6 nM) . Its mechanism involves blocking Gas6-induced MerTK activation, thereby suppressing downstream signaling pathways like AKT phosphorylation, a key pharmacodynamic (PD) marker . Preclinical studies highlight its dual antitumor effects: reducing cancer cell survival and reprogramming innate immunity . Pharmacokinetic (PK) data reveal an oral bioavailability of 16%, a plasma half-life (T1/2) of 1.59 hours, and a peak plasma concentration (Cmax) of 0.023 µM after oral administration .

Properties

Molecular Formula

C30H44N6O

Molecular Weight

504.723

SMILES

OC(CCCC1)CCCCCCCNC2=NC=C3C(N1C=C3C4=CC=C(CN5CCN(C)CC5)C=C4)=N2

Appearance

Solid powder

Synonyms

UNC3133;  UNC-3133;  UNC 3133.; 15-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-17H-2-aza-1(2,7)-pyrrolo[2,3-d]pyrimidinacyclotetradecaphan-10-ol

Origin of Product

United States

Comparison with Similar Compounds

UNC2025

  • Potency : UNC2025 is a first-generation MerTK inhibitor with an IC50 of 65 nM for MerTK, significantly less potent than UNC3133 .
  • Selectivity : While UNC2025 shows >100-fold selectivity over Tyro3 and Axl, it retains off-target activity against FLT3 (IC50 = 6.7 nM), similar to this compound .
  • PK Profile : UNC2025 has a longer T1/2 (4.2 hours) and higher oral bioavailability (34%) compared to this compound, making it more suitable for sustained target engagement .

MRX2843

  • Mechanism: MRX2843 is a brain-penetrant MerTK inhibitor with sub-nanomolar potency (IC50 = 0.7 nM).
  • Clinical Relevance : MRX2843 is under clinical evaluation for glioblastoma, leveraging its superior blood-brain barrier penetration—a limitation for this compound due to its short T1/2 and low bioavailability .

ONO7475

  • Dual Inhibition: ONO7475 targets both MerTK and Axl (IC50 = 1.2 nM and 1.6 nM, respectively), offering broader TAM receptor inhibition compared to this compound’s MerTK-centric activity .
  • Therapeutic Use: This dual inhibition is advantageous in tumors with co-expression of MerTK and Axl, such as non-small cell lung cancer (NSCLC), but may increase toxicity risks due to wider kinase suppression .

Structural and Functional Analogues

Compound 80 (Precursor to this compound)

  • Design: Compound 80, a non-macrocyclic precursor, exhibits weaker MerTK inhibition (IC50 = 65 nM) but superior selectivity, inhibiting only 2 off-target kinases at 100× IC50 versus this compound’s 12 kinases .
  • Trade-offs : The macrocyclization in this compound improved MerTK potency 20-fold but reduced selectivity, highlighting a key design challenge in balancing efficacy and specificity .

TP-0903 (AXL Inhibitor)

  • Selectivity : TP-0903 is a selective AXL inhibitor (IC50 = 7.9 nM) with minimal activity against MerTK or Tyro3. In contrast, this compound’s AXL inhibition (IC50 = 17 nM) may contribute to overlapping toxicity in AXL-high tumors .
  • Clinical Applications : TP-0903 is prioritized for AXL-driven resistance in ovarian cancer, whereas this compound is tailored for MerTK-dominant malignancies .

Research Findings and Challenges

  • Selectivity Limitations : this compound inhibits 12 kinases (8 tyrosine, 4 serine/threonine) at 100× its MerTK IC50, raising concerns about off-target effects in clinical settings .
  • PD Marker Utility: Unlike older inhibitors requiring pervanadate pretreatment, this compound’s activity can be assessed via endogenous Gas6-induced AKT phosphorylation, streamlining translational studies .
  • PK Optimization : this compound’s short half-life and moderate bioavailability necessitate formulation improvements or combination regimens to maintain therapeutic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UNC3133
Reactant of Route 2
UNC3133

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.